molecular formula C13H8BrN B067727 3-(4-Bromophenyl)benzonitrile CAS No. 192699-42-6

3-(4-Bromophenyl)benzonitrile

Cat. No. B067727
M. Wt: 258.11 g/mol
InChI Key: GZFFDIREDCVUAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)benzonitrile and related compounds often involves strategies like Knoevenagel condensation, bromocyclization of alkynes, and palladium-catalyzed cross-couplings. For instance, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which can be related to 3-(4-Bromophenyl)benzonitrile structures, was synthesized using a bromocyclization step followed by palladium-catalyzed coupling with N-tosylhydrazones, demonstrating a versatile approach to introduce various substituents on aromatic rings (Tréguier et al., 2014).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) quantum-chemical calculations have been utilized to investigate the molecular structures of compounds similar to 3-(4-Bromophenyl)benzonitrile. For example, the Z/E isomerism of certain acrylonitrile derivatives was studied, revealing significant insights into their crystal structures and secondary intermolecular interactions, which are critical for understanding the molecular conformation and stability of such compounds (Tammisetti et al., 2018).

Chemical Reactions and Properties

3-(4-Bromophenyl)benzonitrile and its analogs participate in various chemical reactions, including addition-elimination and substitution reactions, under different conditions. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, promoted by InCl3•4H2O, showcases the reactivity of brominated compounds in facilitating both addition-elimination and substitution reactions, leading to diverse products with potential biological activities (Zhao et al., 2010).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)benzonitrile derivatives, such as crystallinity, melting points, and solubility, are crucial for their practical applications. Investigations into the crystal structures of similar bromophenyl compounds reveal insights into their packing, stability, and intermolecular interactions, which are essential for designing materials with desired physical properties (Sabesan & Venkatesan, 1971).

Chemical Properties Analysis

The chemical properties of 3-(4-Bromophenyl)benzonitrile, including reactivity, stability, and electronic structure, have been analyzed through various spectroscopic and theoretical methods. Studies involving DFT and spectroscopic analyses provide a comprehensive understanding of the vibrational spectra, electronic transitions, and molecular orbitals of bromobenzonitriles, shedding light on their chemical behavior and potential applications (Krishnakumar et al., 2009).

Safety And Hazards

The safety data sheets of related compounds suggest that they may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . They should be handled with adequate ventilation, personal protective equipment, and face protection .

properties

IUPAC Name

3-(4-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFFDIREDCVUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362711
Record name 3-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)benzonitrile

CAS RN

192699-42-6
Record name 3-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirring solution of 3-cyanophenyl boronic acid (0.62 g, 4.24 mmol) and 1-bromo-4-iodobenzene (1.0 g, 3.53 mmol) in anhydrous DMF (7.0 mL), under argon at room temperature, was added 2M sodium carbonate solution (7.0 mL) followed by Pd(PPh3)4 (0.21 g, 0.18 mmol). The resulting mixture was heated to 75° C. overnight. The resulting dark reaction mixture was cooled to room temperature filtered to remove the solids and the resultant filtrate was poured into water (50 mL) and extracted with EtOAc (2×25 mL). The organics were washed with water (50 mL) and brine (50 mL) then dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash chromatography (5% EtOAc in Hexanes) to yield the intermediate bromide as a white solid (0.36 g, 33%).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Yield
33%

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